molecular formula C6H12N2O B1347269 Cyclopentanecarbohydrazide CAS No. 3400-07-5

Cyclopentanecarbohydrazide

Cat. No. B1347269
CAS RN: 3400-07-5
M. Wt: 128.17 g/mol
InChI Key: IXEIBWLTZYOBPF-UHFFFAOYSA-N
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Description

Cyclopentanecarbohydrazide is a chemical compound with the empirical formula C6H12N2O . It is commonly used as an intermediate in the synthesis of various organic compounds .


Molecular Structure Analysis

Cyclopentanecarbohydrazide has a molecular weight of 128.17 . It contains a total of 21 bonds, including 9 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 five-membered ring, and 1 N hydrazine .


Physical And Chemical Properties Analysis

Cyclopentanecarbohydrazide is a solid substance . It has a melting point of 118-120 degrees Celsius .

Scientific Research Applications

Application

Cyclopentanecarbohydrazide is used in the study of the impact of pesticides on soil health . Pesticides, including Cyclopentanecarbohydrazide, are nearly ubiquitously occurring global change factors and have the potential to affect soil functions .

Method

The study utilized soil microcosms to examine the role of both rate of change and number of a selection of ten currently used pesticides on soil processes, including litter decomposition, water stable aggregates, aggregate size, soil pH, and EC .

Results

The study found that both gradual and abrupt pesticide application have negative consequences for soil processes . Notably, pesticide number plays a significant role in affecting soil health .

2. Desalination

Application

Cyclopentanecarbohydrazide is used in the Hydrate-Based Desalination process . This process is being studied as a potential method for desalinating seawater .

Method

The Hydrate-Based Desalination process uses Cyclopentanecarbohydrazide as a hydrate guest . The review covers all required fundamental data, such as multiphase equilibria data, kinetics, morphology, or physical properties of cyclopentanecarbohydrazide hydrates .

Safety And Hazards

Cyclopentanecarbohydrazide is classified under GHS07 for safety. The hazard statements include H317 - May cause an allergic skin reaction, and H319 - Causes serious eye irritation .

Future Directions

While specific future directions for Cyclopentanecarbohydrazide are not available, research into similar compounds suggests potential applications in organic electronics, spintronics, non-linear optics, and energy storage .

properties

IUPAC Name

cyclopentanecarbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-8-6(9)5-3-1-2-4-5/h5H,1-4,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEIBWLTZYOBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286461
Record name Cyclopentanecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentanecarbohydrazide

CAS RN

3400-07-5
Record name 3400-07-5
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Record name Cyclopentanecarbohydrazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopentanecarbohydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
VP Semenov, KA Ogloblin - J. Org. Chem. USSR (Engl. Transl.);(United …, 1987 - osti.gov
… trazoline, formed in the reaction of tosyl azide with 1-epoxycyclohexene, is converted into ethyl N-tosylcyclopentencarbimidate, which is then converted into cyclopentanecarbohydrazide…
Number of citations: 2 www.osti.gov
Ł Popiołek, J Rzymowska, U Kosikowska… - Journal of Enzyme …, 2014 - Taylor & Francis
This study presents the synthesis, antiproliferative and antimicrobial evaluation of a new series of Mannich base derivatives containing 1,2,4-triazole system. New compounds were …
Number of citations: 29 www.tandfonline.com
H Oh, H Kim, I Kim - The Journal of Organic Chemistry, 2023 - ACS Publications
… Subjection of 11a to formyl hydrazide, acetyl hydrazide, and cyclopentanecarbohydrazide under these conditions delivered 12o–q, respectively. …
Number of citations: 3 pubs.acs.org
A Bekier, L Węglińska, A Paneth… - Journal of Enzyme …, 2021 - Taylor & Francis
We report herein anti-proliferation effects of 4-arylthiosemicarbazides, with a cyclopentane substitution at N1 position, on highly virulent RH strain of Toxoplasma gondii. Among them, …
Number of citations: 7 www.tandfonline.com
Ł Popiołek, J Stefańska… - Journal of …, 2016 - Wiley Online Library
In this article, a new series of 2,3‐disubstituted‐1,3‐thiazolidin‐4‐one derivatives have been designed, synthesized, and evaluated as antimicrobial agents . New compounds were …
Number of citations: 17 onlinelibrary.wiley.com
LM Lima, TF da Silva, CE da Silva Monteiro… - Molecules, 2021 - mdpi.com
Acylhydrazones are still an important framework to the design of new bioactive compounds. As treatment of chronic pain represents a clinical challenge, we decided to modify the …
Number of citations: 8 www.mdpi.com
SK Raju, A Settu, A Thiyagarajan, D Rama - 2023 - researchgate.net
Mannich bases are the beta-amino ketones carrying compounds. Mannich reaction is a nucleophilic addition reaction (nucleophiles such as halogen ions (I-, Br-, Cl-), the hydroxide ion (…
Number of citations: 2 www.researchgate.net
M Korcz, F Sączewski, PJ Bednarski, A Kornicka - Molecules, 2018 - mdpi.com
A small library of novel quinoline-3-carbaldehyde hydrazones (Series 1), acylhydrazones (Series 2), and arylsulfonylhydrazones (Series 3) bearing either a 1,2,4-triazole or …
Number of citations: 34 www.mdpi.com
P Štarha, J Vančo, Z Trávníček - Coordination Chemistry Reviews, 2019 - Elsevier
Platinum iodido complexes have long been recognized as synthetic intermediates of various platinum complexes (eg, chlorido or carboxylato), including the world-wide used platinum-…
Number of citations: 47 www.sciencedirect.com
J Lee, SH Lee, HJ Seo, EJ Son, SH Lee… - Bioorganic & medicinal …, 2010 - Elsevier
Novel C-aryl glucoside SGLT2 inhibitors containing 1,3,4-thiadiazole moieties were designed and synthesized. Among the compounds tested, biaryl-type compounds containing …
Number of citations: 87 www.sciencedirect.com

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